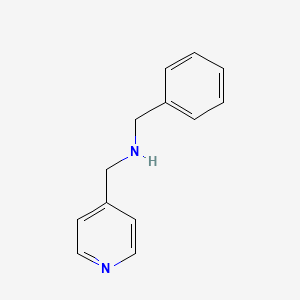
Benzyl-pyridin-4-ylmethyl-amine
Descripción general
Descripción
Benzyl-pyridin-4-ylmethyl-amine (BPM) is an amine-containing compound that has been widely studied for its potential applications in scientific research. BPM is a colorless, volatile, and slightly acidic liquid that is soluble in water and organic solvents. It has been used in the synthesis of various compounds, including pharmaceuticals, and its mechanism of action has been investigated for its potential applications in biochemistry and physiology. In
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Schiff base compounds like Benzyl-pyridin-4-ylmethyl-amine have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid. These compounds are found to be mixed-type inhibitors, with efficiency increasing with concentration and varying with functional groups on the benzene ring (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Catalytic Applications
- Compounds derived from this compound have been synthesized and utilized as catalysts in various chemical reactions. For example, they have been used as effective catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Organic Synthesis
- This compound has been involved in the synthesis of various organic compounds, such as 2,4,6-trisubstituted pyridines using oxidative eosin Y photoredox catalysis (Rohokale, Koenig, & Dhavale, 2016).
Coordination Chemistry
- These compounds have also been used in the synthesis and study of coordination complexes, such as Ruthenium(II) complexes (Gómez et al., 2006).
Sensor Applications
- This compound based compounds have been developed as sensors for various applications, including fluorescent sensors for dopamine detection (Khattar & Mathur, 2013).
Materials Science
- These compounds have been used to construct helical silver(I) coordination polymers, demonstrating their utility in materials science (Zhang et al., 2013).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
More research is needed to understand the downstream effects of this compound on cellular processes .
Pharmacokinetics
The compound’s molecular weight is 19826, which could potentially influence its bioavailability .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Propiedades
IUPAC Name |
1-phenyl-N-(pyridin-4-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORNZWHHOVIGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73325-67-4 | |
| Record name | N-(Phenylmethyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73325-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)
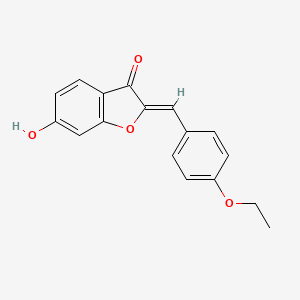
![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)
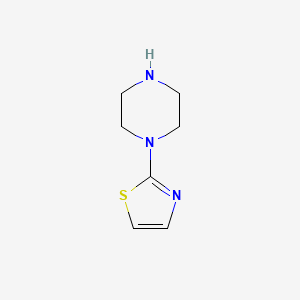


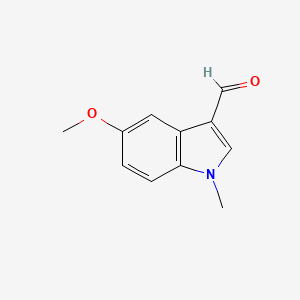

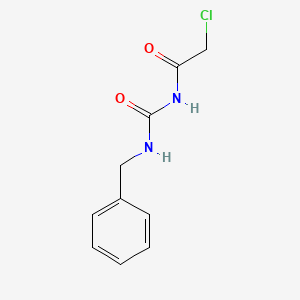


![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)

